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Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propanoic acid

Cat. No.: B1341825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(Pyrimidin-5-yl)propanoic acid. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents a high-quality predicted

dataset based on established spectroscopic principles and data from analogous structures.

This information is intended to serve as a valuable resource for researchers in the fields of

medicinal chemistry, materials science, and organic synthesis, aiding in the identification,

characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-(Pyrimidin-5-yl)propanoic acid. These

predictions are generated using advanced computational algorithms and are benchmarked

against known experimental data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.2 Singlet, broad 1H -COOH

9.12 Singlet 1H Pyrimidine H2

8.85 Singlet 2H Pyrimidine H4, H6

2.95 Triplet 2H
-CH₂- (alpha to

pyrimidine)

2.68 Triplet 2H
-CH₂- (alpha to

COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~173.5 -COOH

~158.0 Pyrimidine C4, C6

~156.5 Pyrimidine C2

~125.0 Pyrimidine C5

~33.0 -CH₂- (alpha to COOH)

~28.0 -CH₂- (alpha to pyrimidine)

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1580, ~1470 Medium-Strong
C=C and C=N stretching

(Pyrimidine ring)

~1420, ~1300 Medium C-O-H bend, C-O stretch

~1250 Medium C-N stretch

~800 Medium
C-H out-of-plane bend

(Pyrimidine ring)

Table 4: Predicted Mass Spectrometry Data
(Electrospray Ionization, ESI)

Adduct Predicted m/z

[M+H]⁺ 153.0659

[M+Na]⁺ 175.0478

[M-H]⁻ 151.0513

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are standard for the analysis of small organic

molecules like 3-(Pyrimidin-5-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of 3-(Pyrimidin-5-yl)propanoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: -2 to 16 ppm

Number of Scans: 16

Relaxation Delay: 2.0 s

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: -10 to 200 ppm

Number of Scans: 1024

Relaxation Delay: 5.0 s

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).
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Phase correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Place a small amount of the solid 3-(Pyrimidin-5-yl)propanoic acid powder directly onto

the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Data Processing:
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The sample spectrum is automatically ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with

an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 3-(Pyrimidin-5-yl)propanoic acid at a concentration of 1 mg/mL

in a suitable solvent such as methanol or acetonitrile/water (50:50).

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Acquisition Parameters:

Ionization Mode: ESI, positive and negative modes.

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Source Temperature: 100-150 °C

Data Processing:

The acquired mass spectra are processed to identify the molecular ion peaks ([M+H]⁺,

[M+Na]⁺, [M-H]⁻, etc.).
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The exact mass measurements are used to calculate the elemental composition.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 3-(Pyrimidin-5-yl)propanoic acid.
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Caption: General workflow for the spectroscopic characterization of 3-(Pyrimidin-5-
yl)propanoic acid.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(Pyrimidin-5-yl)propanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341825#spectroscopic-data-nmr-ir-ms-of-3-
pyrimidin-5-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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